molecular formula C8H6F3NO3 B2682070 3-Nitro-4-(trifluoromethoxy)toluene CAS No. 1261573-77-6

3-Nitro-4-(trifluoromethoxy)toluene

Cat. No.: B2682070
CAS No.: 1261573-77-6
M. Wt: 221.135
InChI Key: FJCLAJIRLJQSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(trifluoromethoxy)toluene: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.135 g/mol . It belongs to the family of nitroarenes, which are aromatic compounds containing one or more nitro groups (-NO2) attached to the benzene ring. The presence of the trifluoromethoxy group (-OCF3) and the nitro group on the aromatic ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)toluene typically involves nitration of 4-(trifluoromethoxy)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)toluene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

  • 4-Nitro-2-(trifluoromethoxy)toluene
  • 2-Nitro-4-(trifluoromethoxy)toluene
  • 3-Nitro-4-(methoxy)toluene

Comparison: 3-Nitro-4-(trifluoromethoxy)toluene is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the aromatic ring. This arrangement can influence the compound’s reactivity, stability, and overall properties compared to other similar compounds. The trifluoromethoxy group, in particular, imparts distinct electronic and steric effects, making this compound valuable for various applications.

Properties

IUPAC Name

4-methyl-2-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLAJIRLJQSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.